Introduction: Unveiling a Key Synthetic Building Block
Introduction: Unveiling a Key Synthetic Building Block
An In-depth Technical Guide to 5-Chloroisobenzofuran-1(3H)-one for Advanced Chemical Research
5-Chloroisobenzofuran-1(3H)-one, also known as 5-Chlorophthalide, is a halogenated heterocyclic compound that has garnered significant interest within the synthetic and medicinal chemistry communities. Its structural architecture, featuring a reactive lactone ring fused to a chloro-substituted benzene ring, makes it a versatile intermediate for constructing more complex molecular frameworks. The primary utility of this reagent is demonstrated in its application for the synthesis of bioactive molecules, most notably in the development of naphthylpiperazine derivatives which exhibit dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols, designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. 5-Chloroisobenzofuran-1(3H)-one is a stable, solid compound under standard conditions, facilitating its handling and storage.
Chemical Structure
The molecule consists of an isobenzofuranone core with a chlorine atom substituted at the 5-position of the aromatic ring. This substitution pattern is critical as it influences the electronic properties and reactivity of both the aromatic and heterocyclic ring systems.
Caption: Chemical Structure of 5-Chloroisobenzofuran-1(3H)-one.
Physicochemical Data Summary
The key identifying and physical properties are summarized below for quick reference. This data is essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 54109-03-4 | [1][2] |
| Alternate CAS | 28033-47-8 | [3][4] |
| Molecular Formula | C₈H₅ClO₂ | [2][5] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| Physical Form | Solid; Crystal - Powder | [6] |
| Melting Point | 88-89 °C | [3] |
| Boiling Point | 294.4 ± 29.0 °C (Predicted) | [3] |
| Purity | Typically ≥95% | [6] |
| InChI Key | UBRQBEBBOSKYLQ-UHFFFAOYSA-N | [5] |
| SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)O1 | [5] |
Spectroscopic & Analytical Profile
Characterization of 5-Chloroisobenzofuran-1(3H)-one is routinely achieved using standard spectroscopic techniques. While definitive spectra should be obtained from a Certificate of Analysis (CoA) for a specific batch, the expected spectral features are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The methylene protons (-CH₂-) of the furanone ring would likely appear as a singlet around 5.0-5.5 ppm. The three aromatic protons would appear further downfield, typically between 7.0 and 8.0 ppm, with splitting patterns dictated by their coupling constants.
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¹³C NMR: The carbon NMR would reveal eight distinct signals. The most downfield signal would correspond to the carbonyl carbon of the lactone (approximately 170 ppm). The aromatic carbons would resonate in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic methylene carbon would appear furthest upfield, likely in the 65-75 ppm range.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching vibration of the five-membered lactone ring, typically observed in the range of 1750-1780 cm⁻¹. Additional bands corresponding to aromatic C=C stretching and C-H stretching will also be present.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 168, along with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO (28 Da) or the chlorobenzyl radical. Predicted collision cross-section (CCS) values provide further analytical parameters for advanced MS techniques.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 169.00508 | 128.8 |
| [M+Na]⁺ | 190.98702 | 140.1 |
| [M-H]⁻ | 166.99052 | 134.6 |
(Data sourced from PubChemLite prediction)[5]
Synthesis & Chemical Reactivity
The synthetic utility of 5-Chloroisobenzofuran-1(3H)-one stems from its defined points of reactivity. Understanding these sites is key to designing successful synthetic transformations.
Key Reactive Sites
The molecule possesses two primary sites for chemical modification: the electrophilic carbonyl carbon of the lactone and the electron-rich aromatic ring, which is activated for certain transformations while also being a handle for cross-coupling reactions.
Caption: General workflow for the aminolysis of 5-Chloroisobenzofuran-1(3H)-one.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloroisobenzofuran-1(3H)-one (1.0 equivalent). Dissolve the solid in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) to a concentration of approximately 0.1 M.
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Reagent Addition: Add triethylamine (Et₃N, 1.2 equivalents) to the solution to act as an acid scavenger. Subsequently, add the desired primary amine (1.1 equivalents) dropwise at room temperature.
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Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C) to facilitate the transformation.
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Monitoring: The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove water-soluble components.
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Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-chloro-2-(hydroxymethyl)benzamide.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. 5-Chloroisobenzofuran-1(3H)-one possesses specific hazards that require careful management.
GHS Hazard Information
The compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls. [4]
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | Warning | | | H302 | Harmful if swallowed. | | | H315 | Causes skin irritation. | | | H319 | Causes serious eye irritation. | | | H335 | May cause respiratory irritation. |Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation of dust or vapors. [7]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [7] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [7] * Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator should be used. [7]* First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [4] * Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. [4] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]
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Storage
Proper storage is crucial to maintain the integrity and purity of the compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [2][7]
Conclusion
5-Chloroisobenzofuran-1(3H)-one is a valuable and versatile reagent for synthetic organic chemistry. Its well-defined reactivity at the lactone and the chloro-substituted aromatic ring provides a reliable platform for the synthesis of complex molecules, particularly in the field of drug discovery. By understanding its physicochemical properties, spectroscopic signatures, and reactivity, and by adhering to strict safety and handling protocols, researchers can effectively and safely incorporate this building block into their synthetic strategies to advance their scientific goals.
References
- 5-Chloroisobenzofuran-1(3H)-one | 54109-03-4. (n.d.). Sigma-Aldrich.
- 54109-03-4|5-Chloroisobenzofuran-1(3H)-one|BLD Pharm. (n.d.). BLD Pharm.
- 5-Chloro-1-(3H)-Isobenzofuranone | 54109-03-4. (n.d.). ChemicalBook.
- 5-Chloroisobenzofuran-1,3-dione. (n.d.). CymitQuimica.
- 5-Chloroisobenzofuran-1,3-dione | 118-45-6. (n.d.). Sigma-Aldrich.
- 5-CHLORO-BENZOFURAN-3-ONE SDS, 3261-05-0 Safety Data Sheets. (n.d.). ECHEMI.
- 6-Chloroisobenzofuran-1(3H)-one | 19641-29-3. (n.d.). Sigma-Aldrich.
- 5-chloroisobenzofuran-1(3h)-one (C8H5ClO2). (n.d.). PubChemLite.
- 5-CHLOROISOBENZOFURAN-1(3H)-ONE CAS#: 28033-47-8. (n.d.). ChemicalBook.
- 5-Chloro-1-(3H)-Isobenzofuranone | 54109-03-4. (n.d.). ChemicalBook.
- 5-Chloroisobenzofuran-1(3H)-one | 54109-03-4. (n.d.). Sigma-Aldrich.
- 5-Chloroisobenzofuran-1,3-dione | 118-45-6. (n.d.). Sigma-Aldrich.
- 5-CHLOROISOBENZOFURAN-1(3H)-ONE - Safety Data Sheet. (n.d.). ChemicalBook.
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